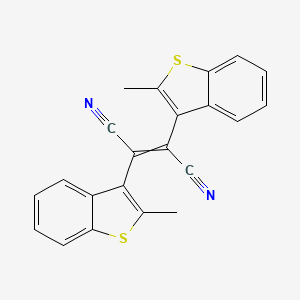
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile is a compound belonging to the class of diarylethenes. These compounds are known for their photochromic properties, which means they can change color when exposed to light.
Vorbereitungsmethoden
The synthesis of 2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile typically involves the reaction of 2-methyl-1-benzothiophene with appropriate reagents under controlled conditions. One common method involves the use of ionic liquid solutions, which have been shown to significantly improve the yield of the desired product compared to conventional organic solvents . The reaction conditions often include the use of ultraviolet (UV) light to induce cyclization reactions, leading to the formation of the closed-ring isomers .
Analyse Chemischer Reaktionen
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile undergoes various types of chemical reactions, including:
Oxidation: The oxidation of sulfur atoms in the compound can enhance its fluorescence properties.
Reversible Photoswitching: The compound can switch between fluorescent and non-fluorescent states upon exposure to different wavelengths of light.
Common reagents used in these reactions include UV light and various oxidizing agents. The major products formed from these reactions are the closed-ring isomers, which exhibit enhanced fluorescence properties .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile has several scientific research applications:
Super-Resolution Fluorescence Microscopy: The compound’s ability to switch between fluorescent and non-fluorescent states makes it useful for super-resolution imaging techniques.
Optical Memory Media: Its photochromic properties allow it to be used in optical memory devices, where data can be stored and retrieved using light.
Wirkmechanismus
The mechanism of action of 2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile involves its photochromic properties. Upon exposure to UV light, the compound undergoes a cyclization reaction, forming a closed-ring isomer that emits strong fluorescence. This process is reversible, and the compound can revert to its original form upon exposure to visible light . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile is unique compared to other similar compounds due to its high fluorescence quantum yield and its ability to undergo reversible photoswitching. Similar compounds include:
1,2-Bis(2-alkyl-4-methyl-5-phenyl-3-thienyl)perfluorocyclopentenes: These compounds also exhibit photochromic properties but may have different fluorescence characteristics.
1,2-Bis(2-alkyl-1-benzothiophen-3-yl)perfluorocyclopentenes: These compounds are structurally similar but may differ in their chemical reactivity and fluorescence properties.
Eigenschaften
CAS-Nummer |
122641-55-8 |
|---|---|
Molekularformel |
C22H14N2S2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2,3-bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile |
InChI |
InChI=1S/C22H14N2S2/c1-13-21(15-7-3-5-9-19(15)25-13)17(11-23)18(12-24)22-14(2)26-20-10-6-4-8-16(20)22/h3-10H,1-2H3 |
InChI-Schlüssel |
ISQLDCLNIPSOCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2S1)C(=C(C#N)C3=C(SC4=CC=CC=C43)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
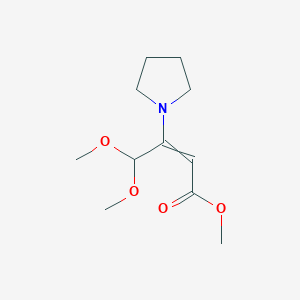

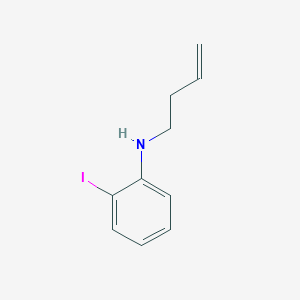
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
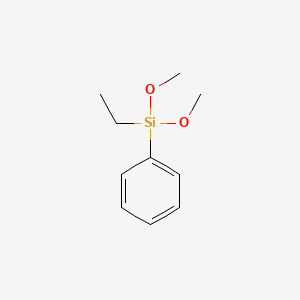
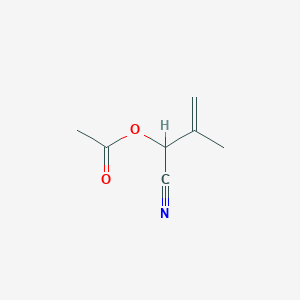
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
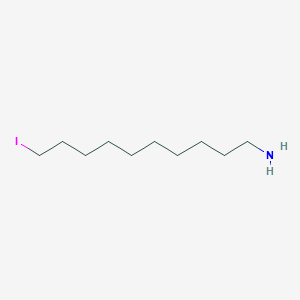

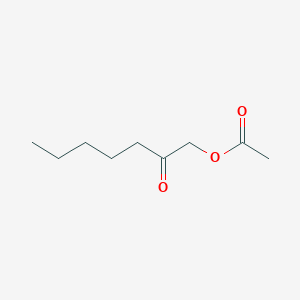

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
